For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Mercaptobenzoic Acid
This guide provides a comprehensive overview of 4-Mercaptobenzoic acid (4-MBA), detailing its chemical structure, physicochemical properties, synthesis, reactivity, and key applications. The information is tailored for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical workflows.
Chemical Structure and Identification
4-Mercaptobenzoic acid is an organosulfur compound featuring a benzene (B151609) ring substituted with a thiol (-SH) group and a carboxylic acid (-COOH) group at the para position (positions 1 and 4).[1] This bifunctional nature is central to its utility, allowing it to act as a molecular linker.[2] The thiol group provides a strong anchor to noble metal surfaces, while the carboxylic acid group offers a site for further chemical modification or interaction.[2]
Table 1: Chemical Identifiers for 4-Mercaptobenzoic Acid
| Identifier | Value |
| IUPAC Name | 4-Sulfanylbenzoic acid[3][4] |
| CAS Number | 1074-36-8[1][3] |
| Chemical Formula | C₇H₆O₂S[1][3][4] |
| Molecular Weight | 154.19 g/mol [2][5] |
| SMILES | C1=CC(=CC=C1C(=O)O)S[3] |
| InChI | InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)[1][4] |
| Synonyms | p-Mercaptobenzoic acid, 4-Carboxybenzenethiol, p-Carboxythiophenol[1][4] |
Physicochemical Properties
4-Mercaptobenzoic acid is a cream-colored or white to light yellow crystalline solid.[1][6] It is sensitive to air and temperature and is hygroscopic.[6][7] It is soluble in polar solvents like alcohol and ether but sparingly soluble in water.[1][5][7]
Table 2: Physicochemical Data for 4-Mercaptobenzoic Acid
| Property | Value |
| Melting Point | 215–224 °C[3][5][6] |
| Boiling Point | 314.3 ± 25.0 °C (Predicted)[5][6] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted)[5][6] |
| pKa | 4.05 ± 0.10 (Predicted)[6][7] |
Synthesis and Reactivity
Synthesis
A common method for synthesizing 4-MBA involves the reaction of p-chlorobenzoic acid with thiourea (B124793) in the presence of an iodine catalyst, followed by hydrolysis.[8][9] This multi-step process yields high-purity 4-MBA suitable for research applications.[9]
Reactivity
The bifunctionality of 4-MBA governs its reactivity:
-
Thiol Group (-SH): This group has a strong affinity for noble metal surfaces (e.g., gold, silver), leading to the spontaneous formation of stable, highly organized self-assembled monolayers (SAMs).[2][6] In oxidative environments, the thiol group can form a disulfide bond, creating 4,4'-dithiobis(benzoic acid), a common impurity.[2]
-
Carboxylic Acid Group (-COOH): This group provides a handle for various chemical modifications.[2] It can be deprotonated to a carboxylate for electrostatic interactions or can undergo esterification and amidation reactions.[2][10] This functionality is crucial for linking other molecules or materials to the metal-bound monolayer.
Key Applications and Experimental Protocols
The unique properties of 4-MBA make it invaluable in materials science and biochemistry. Its most prominent application is as a model analyte and molecular linker in Surface-Enhanced Raman Scattering (SERS).[5][6]
Application in SERS-based Intracellular pH Sensing
4-MBA is widely used to functionalize metallic nanoparticles (like gold nanostars) to create sensitive SERS-based pH probes.[11][12] When these functionalized nanoparticles are introduced into cells, the vibrational modes of 4-MBA in the SERS spectrum shift in a pH-dependent manner, allowing for precise measurements of the intracellular pH.[11][12] This technique offers a significant advantage over fluorescent indicators by avoiding photobleaching.[12]
Experimental Protocols
This protocol is adapted from established industrial methods.
-
Reaction Setup: In a 10 L glass reactor at 20-25°C, add 6.4 L of ethanol. While stirring, add 800 g (5.1 mol) of p-chlorobenzoic acid and 583 g (7.7 mol) of thiourea. Continue stirring at room temperature until all solids are dissolved.
-
Intermediate Formation: Add 1.29 g (5.1 mmol) of iodine to the mixture. Heat the solution to reflux (75-80°C) and maintain for 7 hours.
-
Isolation of Intermediate: Cool the reaction mixture to 0-5°C and let it stand for 3 hours. Filter the resulting precipitate. Wash the filter cake twice with 2.5 L of ethanol. Dry the intermediate under reduced pressure at 50°C.
-
Hydrolysis: In a separate 10 L reactor, add 4.2 L of deionized water. Add 600 g of the dried intermediate, followed by the batch-wise addition of 208 g (5.2 mol) of solid sodium hydroxide. Stir the mixture at room temperature for 1 hour.
-
Precipitation of Crude Product: Filter the solution. To the filtrate, add 3 L of ice-cold glacial acetic acid dropwise to adjust the pH to 1-2, which will cause a solid to precipitate.
-
Isolation of Crude Product: Cool the mixture to below 10°C and stir for 1 hour. Filter the precipitate, wash the filter cake twice with 1.2 L of deionized water, and dry under vacuum at 40°C to obtain crude 4-MBA.
-
Purification: In a 5 L reactor, add 2 L of ethyl acetate and the 402 g of crude product. Heat to reflux until dissolved. Cool the solution to 0-5°C and hold for 2 hours to crystallize the pure product. Filter and dry the final product under vacuum at 40°C.
-
Nanoparticle Synthesis: Synthesize gold nanostars according to established protocols (e.g., using a seed-mediated growth method with CTAC as a capping agent).
-
Preparation of 4-MBA Solution: Prepare a 2.0 mM solution of 4-MBA in ethanol.
-
Functionalization: To 1 mL of the synthesized gold nanostar solution, add 10 µL of the 2.0 mM 4-MBA solution. Allow the mixture to shake for approximately 20 hours to ensure the formation of a self-assembled monolayer on the nanostar surface.
-
Purification: Centrifuge the solution at 6000 g for 5 minutes. Discard the supernatant and resuspend the pellet of functionalized nanostars in 1 mL of ultrapure water.
-
Cellular Incubation: Plate cells (e.g., SW620 colon cancer cells) in glass-bottom dishes. Two hours prior to imaging, replace the culture medium and add an appropriate volume (e.g., ~18.7 µL) of the purified, 4-MBA functionalized nanostar solution to the cells.
-
SERS Measurement: Perform Raman microscopy on the incubated cells using a suitable laser excitation wavelength (e.g., 633 nm). Acquire spectra from intracellular regions containing nanoparticle aggregates.
-
Data Analysis: Analyze the collected spectra by monitoring the frequency shift or intensity changes of pH-sensitive Raman peaks of 4-MBA (e.g., the ν(COO⁻) stretch around 1410 cm⁻¹ or the ν₈ₐ ring breathing mode around 1580 cm⁻¹) to determine the intracellular pH based on a pre-established calibration curve.[11]
Relevance in Drug Development
While primarily a tool in materials science and analytics, 4-MBA and its derivatives have relevance in the pharmaceutical field.
-
Drug Delivery: Thiolated polymers, or "thiomers," are valuable excipients for drug delivery due to their mucoadhesive properties. Chitosan (B1678972) has been covalently modified with 4-mercaptobenzoic acid to create a novel thiomer with significantly enhanced mucoadhesion, making it a promising candidate for oral drug formulations.[13]
-
Biological Activity: Some studies have identified 4-Mercaptobenzoic acid as a receptor antagonist that binds to the benzodiazepine (B76468) site of the GABA-A receptor, thereby blocking the action of GABA.[14][15] This suggests a potential, though not extensively explored, role in neuroscience research. Detailed signaling pathways associated with this antagonism are not well-documented in the literature.
Safety and Handling
4-Mercaptobenzoic acid is classified as an irritant.[16]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[17]
-
Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.[18] Use in a well-ventilated area or fume hood to avoid inhalation of dust.[17] Wash skin thoroughly after handling.[17]
-
Storage: Store in a cool, dry place under an inert atmosphere, as the compound is sensitive to air, light, and moisture.[6][7]
References
- 1. CAS 1074-36-8: 4-Mercaptobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Mercaptobenzoic acid | 1074-36-8 | Benchchem [benchchem.com]
- 3. 4-Mercaptobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. Benzoic acid, 4-mercapto- [webbook.nist.gov]
- 5. 4-Mercaptobenzoic acid CAS#: 1074-36-8 [m.chemicalbook.com]
- 6. 4-Mercaptobenzoic acid | 1074-36-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 10. Synthesis routes of 4-Mercaptobenzoic acid [benchchem.com]
- 11. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 4-Mercaptobenzoic Acid Surface-Enhanced Raman Spectroscopy-Based Methods for pH Determination in Cells [opg.optica.org]
- 13. Chitosan-4-mercaptobenzoic acid: synthesis and characterization of a novel thiolated chitosan - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. 4-Mercaptobenzoic acid | 1074-36-8 | FM15328 | Biosynth [biosynth.com]
- 15. 4-Mercaptobenzoic acid | CymitQuimica [cymitquimica.com]
- 16. chembk.com [chembk.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. 4-Mercaptobenzoic Acid | 1074-36-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
